molecular formula C15H13N B13351177 2-Methyl-5H-dibenzo[b,d]azepine

2-Methyl-5H-dibenzo[b,d]azepine

Cat. No.: B13351177
M. Wt: 207.27 g/mol
InChI Key: WYWOIUFMVCIAFE-UHFFFAOYSA-N
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Description

2-Methyl-5H-dibenzo[b,d]azepine is a tricyclic compound with a seven-membered ring structure. It is a derivative of dibenzoazepine, which is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound has a molecular formula of C15H13N and a molecular weight of 207.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic methods for 2-Methyl-5H-dibenzo[b,d]azepine involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . Another method involves the use of palladium(II)-catalyzed cyclization/addition with a green solvent, which maintains a high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-dibenzo[b,d]azepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound.

Scientific Research Applications

2-Methyl-5H-dibenzo[b,d]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5H-dibenzo[b,d]azepine involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an organic electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

2-Methyl-5H-dibenzo[b,d]azepine is similar to other dibenzoazepine derivatives such as:

    Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.

    Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.

    Depramine: Used as an antidepressant.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct chemical reactivity and biological activity compared to other dibenzoazepine derivatives.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-methyl-5H-benzo[d][1]benzazepine

InChI

InChI=1S/C15H13N/c1-11-6-7-15-14(10-11)13-5-3-2-4-12(13)8-9-16-15/h2-10,16H,1H3

InChI Key

WYWOIUFMVCIAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=CC3=CC=CC=C32

Origin of Product

United States

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